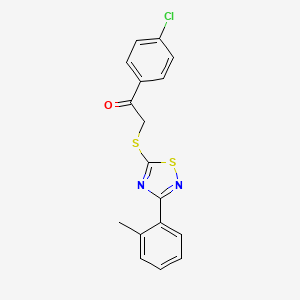![molecular formula C16H13ClN2OS B2920626 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone CAS No. 2034553-31-4](/img/structure/B2920626.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C16H13ClN2OS and its molecular weight is 316.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone has been studied for its crystal and molecular structure. One such analysis was conducted on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, which was synthesized and characterized through spectroscopy and confirmed via X-Ray Diffraction (XRD) (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Agents
Compounds with structures related to this compound have shown potential as anticancer and antimicrobial agents. A study synthesized compounds incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer activity against various cancer cell lines, as well as notable antibacterial and antifungal activities (Katariya et al., 2021).
Synthesis Techniques
Research has also focused on the synthesis techniques of related compounds. A three-step procedure for synthesizing types of 3-aryl-2-sulfanylthienopyridines was developed, demonstrating the versatility of these compounds in chemical synthesis (Kobayashi et al., 2013).
Potential as Catalysts
Further studies include exploring the potential of related compounds as catalysts. For instance, pyridinium ion-based catalysts have been researched for their ability to reduce CO2 to methanol, showcasing the versatility of these compounds in catalysis and environmental applications (Seshadri et al., 1994).
Pharmaceutical Intermediates
Another area of research is the use of related compounds as intermediates in pharmaceutical production. A study focused on the production of a chiral intermediate of the anti-allergic drug Betahistine using a newly isolated Kluyveromyces sp., highlighting the role of these compounds in drug synthesis (Ni et al., 2012).
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-15-8-11-9-19(6-5-14(11)21-15)16(20)13-7-10-3-1-2-4-12(10)18-13/h1-4,7-8,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGPOBDBVVVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
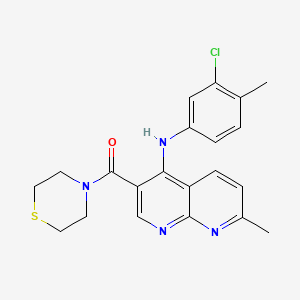
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)
![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)
![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)

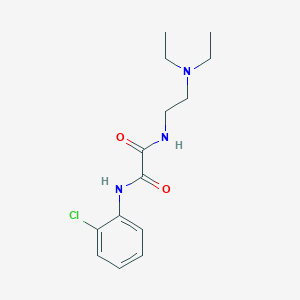
![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)
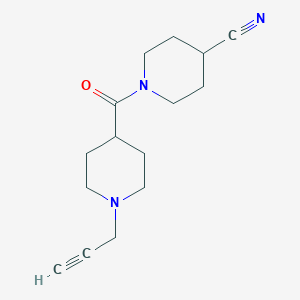
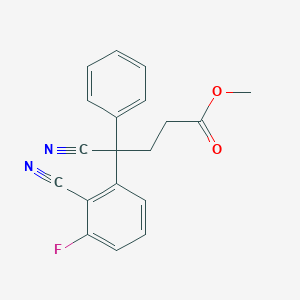
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)

